Lipophilicity Tuning: Hydrophobicity Window vs. Analogs
The target compound exhibits a computed XLogP3 of 2.1 [1], positioning it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility. The non-fluorinated parent compound, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid (CAS 34272-68-9, formula C₁₀H₈N₂O₂S, MW 220.25), is predicted to have a substantially lower logP due to the absence of fluorine and trifluoromethyl substituents . At the other extreme, the α,α-difluoroacetic acid analog (CAS 2680536-19-8, C₁₁H₄F₆N₂O₂S, MW 342.22) introduces additional fluorine atoms that further increase lipophilicity beyond the target compound [2]. This places CAS 1823182-75-7 at a differentiated intermediate hydrophobicity that may be optimal for certain target binding pockets where excessive lipophilicity leads to promiscuous binding or poor pharmacokinetics.
| Evidence Dimension | Computational lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem computed) |
| Comparator Or Baseline | CAS 34272-68-9 (non-fluorinated parent): predicted lower XLogP3 based on molecular structure; CAS 2680536-19-8 (α,α-difluoro analog): predicted higher XLogP3 |
| Quantified Difference | Target compound is more lipophilic than the non-fluorinated parent and less lipophilic than the α,α-difluoro analog; exact ΔXLogP3 values require experimental confirmation |
| Conditions | PubChem XLogP3 3.0 computational prediction; experimental logP/logD values are not reported in the available literature for any of these compounds |
Why This Matters
Lipophilicity is a primary determinant of ADME properties and off-target binding risk; selecting a compound with a defined, intermediate XLogP3 of 2.1 avoids the extremes of both poor permeability (low logP) and promiscuous binding/metabolic liability (high logP) that characterize its closest analogs.
- [1] PubChem Compound Summary CID 103596051. Section 3.1 Computed Properties. XLogP3 = 2.1. National Center for Biotechnology Information. View Source
- [2] ChemSpace Product Listing. 2,2-difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid, CAS 2680536-19-8. Molecular Formula: C₁₁H₄F₆N₂O₂S, Molecular Weight: 342.22 Da. View Source
